N-[2-(2-phenylacetyl)phenyl]quinoline-2-carboxamide
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Overview
Description
N-[2-(2-phenylacetyl)phenyl]quinoline-2-carboxamide is a complex organic compound with the molecular formula C24H18N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenylacetyl)phenyl]quinoline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Doebner reaction, which involves the condensation of aniline with 2-nitrobenzaldehyde in the presence of pyruvic acid.
Acylation: The quinoline derivative is then acylated with phenylacetyl chloride to introduce the phenylacetyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-phenylacetyl)phenyl]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N-[2-(2-phenylacetyl)phenyl]quinoline-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2-phenylacetyl)phenyl]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with bacterial enzymes, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxamide: A simpler derivative of quinoline with similar chemical properties.
Phenylacetylquinoline: Another derivative with a phenylacetyl group attached to the quinoline core.
Quinoline-4-carboxamide: A derivative with a carboxamide group at the 4-position of the quinoline ring.
Uniqueness
N-[2-(2-phenylacetyl)phenyl]quinoline-2-carboxamide is unique due to the presence of both the phenylacetyl and carboxamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H18N2O2 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[2-(2-phenylacetyl)phenyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C24H18N2O2/c27-23(16-17-8-2-1-3-9-17)19-11-5-7-13-21(19)26-24(28)22-15-14-18-10-4-6-12-20(18)25-22/h1-15H,16H2,(H,26,28) |
InChI Key |
GSWYEJFFKTZNPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2NC(=O)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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